molecular formula C7H13NO B13515652 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol CAS No. 89448-34-0

2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol

Cat. No.: B13515652
CAS No.: 89448-34-0
M. Wt: 127.18 g/mol
InChI Key: KHEADQXFHZBJJQ-UHFFFAOYSA-N
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Description

2-(Aminomethyl)bicyclo[211]hexan-2-ol is a bicyclic compound characterized by a unique structure that includes a bicyclo[211]hexane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol typically involves the use of photochemistry. One common method is the [2 + 2] cycloaddition reaction of 1,5-hexadienes under visible light-mediated photocatalysis . This reaction provides a unified and flexible approach to access bicyclo[2.1.1]hexanes with various substitution patterns.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the photochemical [2 + 2] cycloaddition reaction suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted bicyclo[2.1.1]hexane derivatives, such as ketones, aldehydes, and amines.

Scientific Research Applications

2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in electrostatic interactions with biological molecules. These interactions can influence the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.1.1]hexan-2-ol: Lacks the aminomethyl group, making it less versatile in chemical reactions.

    2-Vinylbicyclo[2.1.1]hexan-2-ol:

    Bicyclo[2.2.0]hexene: A different bicyclic structure with distinct chemical properties and reactivity.

Uniqueness

2-(Aminomethyl)bicyclo[211]hexan-2-ol is unique due to the presence of both an amino and a hydroxyl group on the bicyclic scaffold

Properties

CAS No.

89448-34-0

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

2-(aminomethyl)bicyclo[2.1.1]hexan-2-ol

InChI

InChI=1S/C7H13NO/c8-4-7(9)3-5-1-6(7)2-5/h5-6,9H,1-4,8H2

InChI Key

KHEADQXFHZBJJQ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1C(C2)(CN)O

Origin of Product

United States

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